molecular formula C5H8F3NO B3098298 3-(2,2,2-Trifluoroethoxy)azetidine CAS No. 1333106-09-4

3-(2,2,2-Trifluoroethoxy)azetidine

Cat. No. B3098298
CAS RN: 1333106-09-4
M. Wt: 155.12
InChI Key: TXTIKGOZUZUFMT-UHFFFAOYSA-N
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Description

  • CAS Number : 1332886-59-5 .

Scientific Research Applications

Synthesis and Building Blocks

Azetidine compounds, including those with trifluoroethoxy groups, are valuable building blocks in organic synthesis. For example, 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones have been synthesized and transformed into new building blocks for constructing CF3-containing aminopropanes, aziridines, and 1,4-dioxan-2-ones, highlighting their role in synthesizing complex molecules with potential biological activities (Dao Thi et al., 2018).

Antibacterial Agents

Azetidine derivatives have been explored for their antibacterial properties. The synthesis and evaluation of 7-azetidinylquinolones have demonstrated their potential as antibacterial agents, indicating that modifications of the azetidine ring can lead to compounds with significant antibacterial activity (Frigola et al., 1995).

Synthesis of Functionalized Aziridines and Azetidines

Azetidine compounds are also precursors for the synthesis of functionalized aziridines and azetidines. A study demonstrated the selective transformation of aziridine derivatives into azetidines, highlighting the versatility of these compounds in synthetic chemistry (Kenis et al., 2013).

Drug Discovery

In the realm of drug discovery, azetidines are recognized for their potential to explore new chemical spaces. The synthesis of 3,3-Diarylazetidines through a calcium(II)-catalyzed reaction demonstrates their application in generating compounds that could be further developed into drug-like molecules (Denis et al., 2018).

Novel Azetidine Derivatives

Research into novel azetidine derivatives has led to the development of compounds with potential as triple reuptake inhibitors, showcasing the therapeutic potential of azetidine modifications in treating neurological disorders (Han et al., 2012).

Safety and Hazards

  • MSDS : Detailed safety information can be found here .

properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)3-10-4-1-9-2-4/h4,9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTIKGOZUZUFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1333106-09-4
Record name 3-(2,2,2-trifluoroethoxy)azetidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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